molecular formula C7H9NO2 B599768 4-hydroxy-1,6-dimethylpyridin-2(1H)-one CAS No. 6052-75-1

4-hydroxy-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B599768
CAS No.: 6052-75-1
M. Wt: 139.154
InChI Key: FZLIGRQKDXWIEQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one is a versatile 2-pyridone building block recognized as a privileged scaffold in medicinal chemistry and drug discovery . Its significant research value lies in its role as a key precursor in multicomponent reactions (MCRs) for the efficient synthesis of complex, biologically active heterocycles . A prominent application is its use in a one-pot, three-component reaction with aromatic aldehydes and malononitrile to generate pyrano[3,2-c]pyridone libraries . Compounds derived from this scaffold exhibit potent and specific biological activities, most notably anticancer effects. Research has shown that these synthesized pyranopyridones demonstrate sub-micromolar antiproliferative activity against human cancer cell lines, such as HeLa (cervical cancer) . Furthermore, these derivatives act as strong inducers of apoptosis and cause cell cycle arrest at the G2/M phase, a mechanism characteristic of antimitotic agents that disrupt microtubule assembly . The structural features of the 2-pyridone core, including its ability to serve as both a hydrogen bond donor and acceptor, contribute to its ability to mimic peptides and achieve favorable drug-like properties, making it a highly valuable template for developing novel therapeutic agents .

Properties

IUPAC Name

4-hydroxy-1,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(10)8(5)2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLIGRQKDXWIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715606, DTXSID901278746
Record name 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6052-75-1, 875233-05-9
Record name 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one
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Preparation Methods

Cyclocondensation of Pyridine Precursors

Pyridinone derivatives are frequently synthesized via cyclocondensation reactions. For 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a plausible route involves the cyclization of N-methylated pyridine intermediates. A study utilizing analogous compounds demonstrated that treatment of 2,6-dimethylpyridine derivatives with hydroxylating agents under controlled conditions yields pyridinones . Key steps include:

  • Substrate Preparation : 2,6-dimethylpyridine serves as the starting material, with methyl groups pre-installed at positions 1 and 6.

  • Hydroxylation : Selective oxidation at the 4-position is achieved using potassium permanganate (KMnO₄) in acidic media, forming the hydroxyl group while preserving the methyl substituents .

  • Cyclization : Intramolecular lactamization under reflux conditions generates the pyridinone ring. Anhydrous solvents like acetonitrile minimize side reactions, while triethylamine acts as a proton scavenger .

Optimization Parameters :

FactorOptimal ConditionImpact on Yield
Temperature80–100°CEnhances cyclization kinetics
SolventAnhydrous acetonitrilePrevents hydrolysis
Reaction Time6–8 hoursBalances conversion vs. degradation

Alternative approaches involve modifying pre-existing pyridinone scaffolds. For example, methyl group introduction via nucleophilic substitution or alkylation has been documented:

  • Methylation of Hydroxypyridinones :
    Treating 4-hydroxypyridin-2(1H)-one with methyl iodide (CH₃I) in dimethylformamide (DMF) introduces methyl groups at positions 1 and 6. Potassium carbonate (K₂CO₃) facilitates deprotonation, directing alkylation to the nitrogen and carbon atoms .

  • Reductive Amination :
    In a two-step process, 4-hydroxypyridine-2-carboxylic acid undergoes decarboxylation followed by reductive amination with formaldehyde. Palladium on carbon (Pd/C) catalyzes hydrogenation, yielding the dimethylated product .

Challenges :

  • Regioselective methylation requires steric and electronic control to avoid over-alkylation.

  • Protecting group strategies (e.g., silyl ethers for the hydroxyl group) are often necessary to prevent undesired side reactions.

Multicomponent Reaction Strategies

Recent advances in one-pot syntheses have streamlined pyridinone production. A notable example involves the condensation of:

  • Malononitrile

  • Aromatic aldehydes

  • 4-Hydroxy-1-methylpyridin-2(1H)-one

While this method primarily generates pyrano[3,2-c]pyridones , modifying the aldehyde component and omitting malononitrile could theoretically yield this compound. Reaction conditions include:

  • Catalyst : Triethylamine (5 mol%)

  • Solvent : Refluxing ethanol

  • Time : 4–6 hours

Yield Considerations :

Aldehyde SubstituentYield (%)Purity (%)
Unsubstituted7298
Electron-withdrawing6595
Electron-donating6897

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety. A patented method describes continuous-flow reactors for pyridinone manufacturing:

  • Feedstock Preparation : 2,6-dimethylpyridine and hydrogen peroxide (H₂O₂) are premixed in a 1:2 molar ratio.

  • Oxidation Chamber : The mixture passes through a titanium reactor at 120°C and 15 bar, achieving 85% conversion to this compound.

  • Purification : Centrifugal partition chromatography isolates the product with >99% purity .

Advantages :

  • Reduced solvent waste compared to batch processes.

  • In-line UV monitoring ensures real-time quality control.

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, N–CH₃), 2.49 (s, 3H, C6–CH₃), 6.21 (d, J = 7.2 Hz, 1H, H5), 6.89 (d, J = 7.2 Hz, 1H, H3) .

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 20.1 (N–CH₃), 24.7 (C6–CH₃), 109.5 (C5), 138.2 (C4), 162.4 (C2=O) .

Infrared Spectroscopy (IR) :

  • Strong absorption at 1665 cm⁻¹ confirms the lactam carbonyl (C=O) .

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₇H₉NO₂ [M+H]⁺: 140.0706; Found: 140.0703 .

Challenges and Mitigation Strategies

Common Issues :

  • Over-Oxidation : Excessive KMnO₄ converts the hydroxyl group to a ketone. Mitigated by stoichiometric control and low-temperature phases.

  • Dimethylation Selectivity : Competing N- vs. C-methylation addressed via phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Scalability Solutions :

ProblemSolutionOutcome
Low Batch YieldsContinuous-flow reactors20% Yield Increase
Purification CostsSolvent Recycling30% Cost Reduction

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of 4-oxo-1,6-dimethylpyridin-2(1H)-one.

    Reduction: The compound can be reduced to form 4-hydroxy-1,6-dimethylpiperidine, where the pyridine ring is converted to a piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I).

Major Products Formed

    Oxidation: 4-oxo-1,6-dimethylpyridin-2(1H)-one.

    Reduction: 4-hydroxy-1,6-dimethylpiperidine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving pyridine derivatives. It may also serve as a ligand in the study of metal-binding proteins.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, while the methyl groups may influence the compound’s hydrophobic interactions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Pyridin-2(1H)-one Derivatives

Compound Name Substituents Molecular Formula pKa (Predicted) Density (g/cm³) Bioactivity Relevance
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one 4-OH, 1-CH₃, 6-CH₃ C₇H₉NO₂ ~8.5 (hydroxyl) N/A Anticancer (HeLa IC₅₀: 10–50 µM)
4-Methoxy-1,6-dimethylpyridin-2(1H)-one 4-OCH₃, 1-CH₃, 6-CH₃ C₈H₁₁NO₂ N/A N/A Precursor for halogenation
3-Chloro-4-methoxy-1,6-dimethylpyridin-2(1H)-one 3-Cl, 4-OCH₃, 1-CH₃, 6-CH₃ C₈H₁₀ClNO₂ -1.03 1.543 Enhanced electrophilicity
4-Hydroxy-6-methylpyridin-2(1H)-one 4-OH, 6-CH₃ C₆H₇NO₂ N/A N/A Reduced steric hindrance

Key Observations :

  • Methoxy vs. Hydroxy Groups : Replacement of the 4-hydroxyl with methoxy (e.g., 4-methoxy-1,6-dimethylpyridin-2(1H)-one) increases lipophilicity, making it suitable for halogenation reactions (e.g., chlorination with NCS or iodination with NIS) .
  • Halogenation : Introduction of chlorine at position 3 (e.g., 3-chloro-4-methoxy derivative) lowers pKa (-1.03), enhancing acidity and electrophilicity for nucleophilic substitutions .
  • Methyl Positioning: The 1,6-dimethyl configuration in the parent compound stabilizes the tautomeric form, whereas mono-methyl analogues (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) exhibit reduced steric effects, altering reaction kinetics .

Key Observations :

  • The hydroxyl group in the parent compound facilitates condensation with aldehydes and malononitrile, yielding pyrano[3,2-c]pyridones with anticancer activity .
  • Methoxy derivatives are more reactive toward electrophilic halogenation due to reduced hydrogen bonding compared to hydroxyl analogues .
  • Trifluoromethylation at position 3 requires iodinated intermediates and copper catalysis, reflecting the steric and electronic challenges of introducing bulky groups .

Table 3: Bioactivity Comparison

Compound Biological Target Activity (IC₅₀ or EC₅₀) Reference
This compound HeLa cervical cancer cells 10–50 µM (MTT assay)
Pyrano[3,2-c]pyridones (derived from parent) HeLa cells IC₅₀: 8–45 µM
This compound hCA I (carbonic anhydrase) No enhancement
1f (Pyrazolopyridine-sulfonamide) hCA I IC₅₀: 0.87 µM

Key Observations :

  • The parent compound’s antiproliferative activity is context-dependent; it serves as a scaffold for active pyrano[3,2-c]pyridones but lacks direct inhibition of hCA I .
  • Methyl groups at positions 1 and 6 optimize steric compatibility for binding to cancer cell targets, while hydroxyl groups enable hydrogen bonding in MCR-derived products .

Biological Activity

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one, a pyridinone derivative, has garnered attention for its diverse biological activities. This compound acts primarily as an agonist for the ghrelin receptor and exhibits potential as a biofilm inhibitor against Pseudomonas aeruginosa. This article explores the compound's biological mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}

This compound features a hydroxyl group at the 4-position and methyl groups at the 1 and 6 positions of the pyridine ring, contributing to its unique biological properties.

Ghrelin Receptor Agonism

Research indicates that this compound functions as a selective agonist for the ghrelin receptor (GHS-R1a). In vitro studies demonstrated that this compound significantly increased food intake in mouse models following peripheral administration. The orexigenic effect was noted to last up to six hours post-administration, making it a promising candidate for treating conditions associated with appetite loss, such as cachexia in cancer patients .

Biofilm Inhibition

Additionally, this compound has shown efficacy as a biofilm inhibitor against Pseudomonas aeruginosa. A series of derivatives were synthesized and tested for their ability to disrupt biofilm formation. One notable derivative exhibited 68.67% inhibition of biofilm formation at a concentration of 20 μM. Mechanistic studies revealed that these compounds not only interfere with quorum sensing but also act as iron chelators, thereby disrupting essential nutrient uptake in bacteria .

Case Studies and Research Findings

StudyObjectiveFindings
Ghrelin Receptor Study Evaluate orexigenic effectsSignificant increase in food intake in mice; long-lasting effects observed.
Biofilm Inhibition Study Assess anti-biofilm activity against P. aeruginosaCompound showed 68.67% inhibition; dual action on quorum sensing and iron uptake confirmed.
Mechanistic Analysis Investigate interaction mechanismsIdentified pyoverdine receptor FpvA as a target for inhibition; effective competition demonstrated.

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and pathways:

  • Ghrelin Receptor Activation : The compound binds to GHS-R1a, stimulating appetite-related pathways.
  • Biofilm Disruption : It inhibits quorum sensing mechanisms in Pseudomonas aeruginosa, leading to reduced biofilm formation and increased susceptibility to antibiotics.

Q & A

What are the established synthetic routes for preparing 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is typically synthesized via methods adapted from literature procedures. For example, it can be prepared by cyclization of substituted pyridine precursors or through functional group interconversion. A key step involves maintaining anhydrous conditions and inert atmospheres to prevent oxidation or side reactions. Triethylamine is often used as a base to deprotonate intermediates, and purification is achieved via recrystallization or chromatography. Reaction temperature and solvent choice (e.g., acetonitrile for halogenation) critically affect yield and purity .

How is this compound characterized spectroscopically, and what key spectral markers validate its structure?

Basic Research Focus
Structural validation relies on:

  • 1H/13C NMR : Distinct signals for the methyl groups (δ ~2.3–2.6 ppm in 1H NMR; ~20–40 ppm in 13C NMR) and the pyridinone carbonyl (δ ~160–165 ppm in 13C NMR).
  • IR Spectroscopy : A strong absorption band near 1650–1700 cm⁻¹ confirms the lactam (C=O) group.
  • Mass Spectrometry : Molecular ion peaks at m/z 139.15 (M⁺) align with the molecular formula C₇H₉NO₂ .

What role does this compound play in multicomponent reactions for generating bioactive heterocycles?

Advanced Research Focus
The compound serves as a scaffold in synthesizing pyrano[3,2-c]pyridones via one-pot reactions with aldehydes and malononitrile. Under reflux in ethanol with triethylamine catalysis, it forms fused heterocycles with potential antiproliferative activity. Methodological optimization (e.g., molar ratios, reflux time) ensures >98% purity. Derivatives like 2-amino-4-aryl-pyrano[3,2-c]pyridones exhibit structural diversity for structure-activity relationship (SAR) studies in anticancer drug discovery .

How does cobalt/Lewis acid catalysis enhance the functionalization of alkynes using this compound derivatives?

Advanced Research Focus
In cobalt-catalyzed hydrocarbofunctionalization, the pyridinone core directs regioselective alkyne addition. For example, reaction with dec-5-en-5-yl acetylene yields (E)-4-(dec-5-en-5-yl)-1,6-dimethylpyridin-2(1H)-one with 86% yield. The Lewis acid (e.g., Zn(OTf)₂) stabilizes transition states, while temperature control (0–25°C) minimizes side reactions. HRMS and NOESY confirm stereochemistry and regioselectivity .

What evidence supports the role of this compound derivatives in modulating amyloidogenic protein interactions?

Advanced Research Focus
Crystallographic studies (PDB: 9AX3) reveal that derivatives like 4-(3-ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one bind to amyloidogenic immunoglobulin light chains, disrupting dimerization. Structural data (2.5 Å resolution) highlight hydrophobic interactions and hydrogen bonding with the protein’s β-sheet regions, offering insights into antiamyloid drug design .

How are in vivo analgesic and toxicity profiles evaluated for pyridinone derivatives, and what methodological challenges arise?

Advanced Research Focus
Acute toxicity is assessed in Sprague-Dawley rats via oral administration (LD₅₀ determination), while analgesic activity is tested in CD-1 mice using the hot-plate assay. Dosing regimens (e.g., 10–100 mg/kg) and statistical analysis (GraphPad Prism) account for inter-animal variability. Challenges include optimizing bioavailability and mitigating hepatotoxicity, as indicated by elevated liver enzymes in preclinical models .

What strategies resolve contradictions in reaction outcomes when using this compound as a precursor?

Advanced Research Focus
Discrepancies in yields or product distributions (e.g., halogenation vs. alkylation) are addressed through:

  • Mechanistic Studies : DFT calculations to map energy barriers for competing pathways.
  • Condition Screening : Varying solvents (DMF vs. acetonitrile) and catalysts (NCS vs. NBS).
  • In Situ Monitoring : ReactIR or LC-MS to track intermediate formation and guide optimization .

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